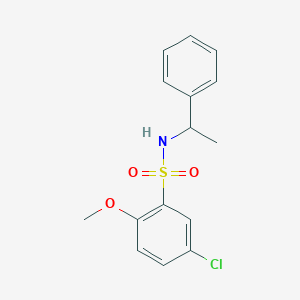
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide, also known as CMPS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide involves its binding to the P2X7 receptor. This binding inhibits the function of the receptor, leading to a range of downstream effects on cellular signaling pathways. In addition to its effects on the P2X7 receptor, 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has also been shown to have activity against other ion channels and neurotransmitter receptors, further expanding its potential applications in scientific research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide are varied and complex. In addition to its effects on ion channels and neurotransmitter receptors, 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has also been shown to have effects on calcium signaling and intracellular signaling pathways. These effects can lead to changes in cellular metabolism, gene expression, and other important biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide in scientific research is its potent activity against the P2X7 receptor. This makes it a valuable tool for investigating the role of this receptor in a range of biological processes. However, there are also some limitations to using 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide in lab experiments. For example, its effects on other ion channels and neurotransmitter receptors can make it difficult to isolate the specific effects of P2X7 inhibition. Additionally, its potency can make it difficult to control dosage and avoid potential side effects.
Orientations Futures
There are a number of future directions for research on 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide and its potential applications in scientific research. One area of interest is the development of more selective inhibitors of the P2X7 receptor, which could help to overcome some of the limitations of using 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide in lab experiments. Additionally, further studies are needed to fully understand the range of biological processes that are affected by 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide and other P2X7 inhibitors. Finally, there is potential for the development of new therapeutic agents based on the activity of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide and related compounds.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1-phenylethylamine. This reaction results in the formation of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide, which can then be purified and used in scientific research.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter release, and calcium signaling. In particular, 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to be a potent inhibitor of the P2X7 receptor, a ligand-gated ion channel that is involved in a range of physiological processes. This inhibition has been shown to have a variety of effects on cellular signaling pathways, making 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide a valuable tool for investigating the role of the P2X7 receptor in health and disease.
Propriétés
Nom du produit |
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H16ClNO3S |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-11(12-6-4-3-5-7-12)17-21(18,19)15-10-13(16)8-9-14(15)20-2/h3-11,17H,1-2H3 |
Clé InChI |
JRJYUPXROXOZDP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canonique |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)
![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)


![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B288546.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288549.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)


